2-((1,3,4-Oxadiazol-2-yl)oxy)acetic acid
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Overview
Description
2-((1,3,4-Oxadiazol-2-yl)oxy)acetic acid is a heterocyclic compound that contains an oxadiazole ring. This compound is of significant interest in medicinal chemistry due to its diverse biological activities, including anticancer, antibacterial, and antifungal properties . The oxadiazole ring is a five-membered ring containing two nitrogen atoms and one oxygen atom, which contributes to its unique chemical properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1,3,4-Oxadiazol-2-yl)oxy)acetic acid typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method is the reaction of an acylhydrazide with an appropriate carboxylic acid derivative under dehydrating conditions . For example, the reaction between an acylhydrazide and carbon disulfide in an alcoholic alkaline solution, followed by acidification, can yield the desired oxadiazole compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound . Additionally, the purification process may involve crystallization or chromatography techniques to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2-((1,3,4-Oxadiazol-2-yl)oxy)acetic acid can undergo various chemical reactions, including:
Substitution: The oxadiazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace substituents on the ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
2-((1,3,4-Oxadiazol-2-yl)oxy)acetic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-((1,3,4-Oxadiazol-2-yl)oxy)acetic acid involves its interaction with various molecular targets. The compound can inhibit enzymes and proteins essential for the survival and proliferation of microorganisms and cancer cells . For example, it may inhibit thymidylate synthase, an enzyme critical for DNA synthesis, thereby preventing cell division . Additionally, the compound can induce apoptosis in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole: Another isomer of oxadiazole with similar biological activities but different chemical properties.
1,2,3-Oxadiazole: Known for its antimicrobial and anticancer properties.
1,2,5-Oxadiazole: Less commonly studied but still of interest in medicinal chemistry.
Uniqueness
2-((1,3,4-Oxadiazol-2-yl)oxy)acetic acid is unique due to its specific substitution pattern on the oxadiazole ring, which can influence its reactivity and biological activity . The presence of the acetic acid moiety also enhances its solubility and potential for further chemical modifications .
Properties
Molecular Formula |
C4H4N2O4 |
---|---|
Molecular Weight |
144.09 g/mol |
IUPAC Name |
2-(1,3,4-oxadiazol-2-yloxy)acetic acid |
InChI |
InChI=1S/C4H4N2O4/c7-3(8)1-9-4-6-5-2-10-4/h2H,1H2,(H,7,8) |
InChI Key |
VCRSIFFTJAPGJC-UHFFFAOYSA-N |
Canonical SMILES |
C1=NN=C(O1)OCC(=O)O |
Origin of Product |
United States |
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